molecular formula C14H19BBr2O2 B14904063 2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14904063
M. Wt: 389.92 g/mol
InChI Key: BJUAJYRQRBOOAU-UHFFFAOYSA-N
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Description

2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with two bromomethyl groups. The presence of the bromomethyl groups and the boronic ester functionality makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-bis(bromomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.

Major Products

Scientific Research Applications

2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo nucleophilic substitution and coupling reactionsIn Suzuki-Miyaura coupling, the boronic ester moiety facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its boronic ester functionality and the presence of two bromomethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C14H19BBr2O2

Molecular Weight

389.92 g/mol

IUPAC Name

2-[2,6-bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BBr2O2/c1-13(2)14(3,4)19-15(18-13)12-10(8-16)6-5-7-11(12)9-17/h5-7H,8-9H2,1-4H3

InChI Key

BJUAJYRQRBOOAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2CBr)CBr

Origin of Product

United States

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